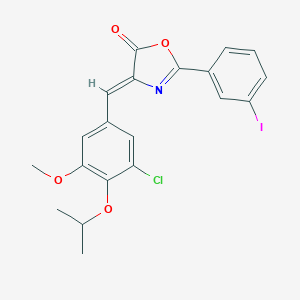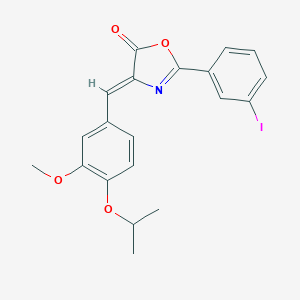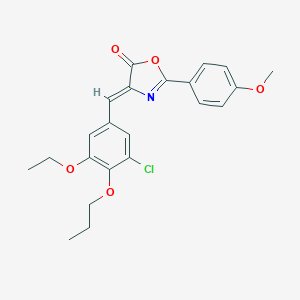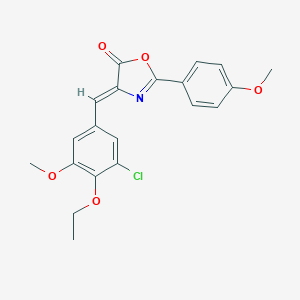![molecular formula C16H11ClN2O3 B283856 Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have a number of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Wirkmechanismus
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation, pain, and fever. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which are mediators of inflammation.
Biochemical and Physiological Effects:
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of prostaglandins and leukotrienes, which are mediators of inflammation, pain, and fever. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has a number of advantages for lab experiments. This compound is relatively easy to synthesize and is readily available. This compound has also been shown to have a high degree of selectivity for COX and LOX, which makes it a useful tool for studying the role of these enzymes in disease pathogenesis. However, there are also some limitations to using this compound in lab experiments. This compound has been shown to have some toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate. One area of research that is of particular interest is the use of this compound in the treatment of cancer. This compound has been shown to have anti-cancer effects, and further research is needed to determine its potential as a cancer therapy. Another area of research that is of interest is the use of this compound in the treatment of Alzheimer's disease. This compound has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for Alzheimer's disease. Finally, there is also interest in exploring the use of this compound in the treatment of other inflammatory diseases, such as arthritis.
Synthesemethoden
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate can be synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This compound is then reacted with ethyl chloroformate to form ethyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate, which is then converted to Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate by methylation with methyl iodide.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential use in the treatment of a variety of diseases, including cancer, arthritis, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C16H11ClN2O3 |
|---|---|
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate |
InChI |
InChI=1S/C16H11ClN2O3/c1-21-16(20)12-4-2-11(3-5-12)15-18-14(19-22-15)10-6-8-13(17)9-7-10/h2-9H,1H3 |
InChI-Schlüssel |
WLMRZIDZWXUICW-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-chloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283773.png)
![2,5-dichloro-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283774.png)
![4-fluoro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283778.png)
![N-[(2-chlorophenoxy)acetyl]-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283779.png)
![N-(3-fluorobenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283782.png)
![N-(4-butoxybenzoyl)-N'-[4-(4-morpholinylmethyl)phenyl]thiourea](/img/structure/B283784.png)
![N-{4-[(acetylcarbamothioyl)amino]phenyl}-4-tert-butylbenzamide](/img/structure/B283786.png)
![N-[3-(5-sec-butyl-1,3-benzoxazol-2-yl)phenyl]-N'-(4-tert-butylbenzoyl)thiourea](/img/structure/B283787.png)





